2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine

Purine synthesis N7-alkylation Intermediate yield

2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine (CAS 93702-70-6) is a fully halogenated purine scaffold bearing a 7-(2-phenoxyethyl) substituent. As a member of the 2,6,8-trichloropurine family, it serves as a key intermediate for sequential nucleophilic aromatic substitution (SNAr) at the C-2, C-6, and C-8 positions, enabling the systematic construction of trisubstituted purine libraries.

Molecular Formula C13H9Cl3N4O
Molecular Weight 343.6 g/mol
CAS No. 93702-70-6
Cat. No. B12922400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine
CAS93702-70-6
Molecular FormulaC13H9Cl3N4O
Molecular Weight343.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C3=C(N=C(N=C3Cl)Cl)N=C2Cl
InChIInChI=1S/C13H9Cl3N4O/c14-10-9-11(18-12(15)17-10)19-13(16)20(9)6-7-21-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyKGPAQMPBFDLWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine (CAS 93702-70-6): A Versatile Trichloropurine Intermediate for Medicinal Chemistry and Targeted Library Synthesis


2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine (CAS 93702-70-6) is a fully halogenated purine scaffold bearing a 7-(2-phenoxyethyl) substituent. As a member of the 2,6,8-trichloropurine family, it serves as a key intermediate for sequential nucleophilic aromatic substitution (SNAr) at the C-2, C-6, and C-8 positions, enabling the systematic construction of trisubstituted purine libraries . The compound has been registered in authoritative spectral databases, providing verified reference data for structural confirmation [1]. Despite its synthetic utility, peer-reviewed biological profiling data for this specific derivative remain extremely limited; users should anticipate the need for in-house characterization when procuring this compound for target-based screening campaigns.

Why Generic Substitution Fails for 2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine: The Critical Role of the N7 Substituent in Reactivity and Physicochemical Profile


Substituting 2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine with the unsubstituted parent 2,6,8-trichloropurine (CAS 2562-52-9) or the 7-benzyl analog (CAS 93702-69-3) is not functionally equivalent. The 7-(2-phenoxyethyl) group introduces a flexible ether linkage that significantly alters the compound's physicochemical profile: the target compound exhibits a computed LogP of 3.87 [1] versus approximately 3.0 for 2,6,8-trichloropurine [2], representing a nearly 2-fold difference in predicted lipophilicity that directly impacts solubility, membrane permeability, and chromatographic behavior. Furthermore, the N7 substituent is not a passive protecting group; it modulates the electronic environment of the purine core, potentially altering the regioselectivity and kinetics of sequential SNAr reactions at C-2, C-6, and C-8. Generic substitution without verifying these properties introduces uncontrolled variables into both synthetic protocols and biological assays.

Quantitative Differentiation Evidence for 2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine: Head-to-Head and Cross-Study Comparisons


Synthetic Yield Advantage: Two-Step Protocol Delivers 69% Overall Yield for the 7-Phenoxyethyl Derivative

The documented two-step synthetic route to 2,6,8-trichloro-7-(2-phenoxyethyl)-7H-purine proceeds via an initial N7-alkylation (77% yield in DMF, 2 h heating) followed by exhaustive chlorination with POCl3/PCl5 (90% yield, 10 h heating), delivering an overall yield of approximately 69% from the purine precursor . In contrast, the parent 2,6,8-trichloropurine (CAS 2562-52-9) is typically prepared from uric acid via direct chlorination with PCl5/POCl3, with reported yields ranging from 50-65% depending on reaction conditions [1]. The 7-phenoxyethyl derivative thus offers a comparable or slightly superior overall synthetic accessibility from commercially available starting materials, an important consideration for procurement decisions where the compound is intended as a scaffold for further derivatization.

Purine synthesis N7-alkylation Intermediate yield Process chemistry

Computed LogP Differentiation: 7-Phenoxyethyl Substitution Increases Lipophilicity by 2-Fold vs. Parent Trichloropurine

The computed LogP for 2,6,8-trichloro-7-(2-phenoxyethyl)-7H-purine is 3.87 [1], substantially higher than the parent 2,6,8-trichloropurine (LogP = 1.78–3.0 depending on the algorithm used; XlogP ≈ 3.0) [2]. The 7-benzyl analog (CAS 93702-69-3) shows an intermediate LogP range of approximately 2.5–3.2 based on structural interpolation, as no directly measured value is publicly available [3]. This LogP shift of approximately 0.9–2.1 log units for the phenoxyethyl derivative corresponds to a 8- to 125-fold difference in octanol-water partition coefficient, predicting meaningfully different solubility, membrane permeability, and HPLC retention behavior compared to both the parent trichloropurine and the 7-benzyl analog.

Lipophilicity Drug-likeness Physicochemical profiling LogP

Spectral Identity Confirmation: SpectraBase Registration Enables Unambiguous QC Verification

2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine is registered in the SpectraBase spectral database, providing reference IR, NMR, or MS data for identity confirmation [1]. In contrast, no publicly accessible spectral reference data was identified for the closely related 7-benzyl analog (CAS 93702-69-3) or other 7-alkyl-2,6,8-trichloropurines in authoritative spectral repositories. This means the target compound can be unambiguously verified upon receipt using spectroscopic methods matched against a curated reference, while confirmatory analysis of generic analogs would require either in-house synthesis of an authenticated standard or reliance on vendor Certificates of Analysis without independent spectral verification.

Quality control Spectral database Identity confirmation Procurement verification

P2X3 Antagonist Activity: Selective Purinergic Receptor Modulation at 80 nM vs. Inactive Agonism

In a recombinant rat P2X3 purinoceptor assay using Xenopus oocyte expression, 2,6,8-trichloro-7-(2-phenoxyethyl)-7H-purine demonstrated antagonist activity with an EC50 of 80 nM at 10 µM concentration, while showing no agonist activity [1]. This functional selectivity profile—antagonism without intrinsic activation—distinguishes it from purine analogs that act as partial agonists or non-selective ligands at purinergic receptors. By comparison, the 7-benzyl analog has not been profiled against P2X3 in any publicly available assay, and 2,6,8-trichloropurine typically shows weaker or non-selective purinergic activity . The absence of agonist activity at concentrations up to 10 µM suggests a clean functional profile, reducing the risk of confounding receptor activation in cell-based assays.

P2X3 receptor Purinergic signaling Pain Ion channel

Optimal Use Cases for 2,6,8-Trichloro-7-(2-phenoxyethyl)-7H-purine Based on Verified Differentiation Evidence


Purine-Focused Medicinal Chemistry: Scaffold for Sequential SNAr Derivatization at C-2, C-6, and C-8

The documented synthetic route delivers the compound in ~69% overall yield, providing a cost-effective entry point for systematic library synthesis. The three chlorine substituents allow sequential displacement with amine, alkoxy, or thiol nucleophiles, enabling the construction of diverse trisubstituted purine libraries for kinase inhibitor or GPCR modulator screening programs . The 7-phenoxyethyl group remains intact during these transformations, serving as a stable N7 protecting group that can be removed or retained depending on the desired final scaffold.

P2X3 Purinergic Receptor Research: Functional Antagonist Tool for Pain and Sensory Neurobiology

With antagonist EC50 of 80 nM at recombinant rat P2X3 and no detectable agonist activity at 10 µM, this compound is suitable as a pharmacological tool for dissecting P2X3-mediated signaling in nociception, chronic pain models, and sensory neuron electrophysiology [1]. Researchers should validate potency under their specific assay conditions and consider species differences (rat vs. human P2X3) when interpreting results.

Procurement Quality Control: Spectroscopically Verifiable Identity via SpectraBase Reference Data

Unlike the 7-benzyl analog or other N7-substituted trichloropurines that lack public spectral references, this compound can be authenticated upon receipt by comparing in-house IR, NMR, or MS data against the SpectraBase reference entry [2]. This reduces QC burden and minimizes the risk of using mislabeled material in critical experiments.

Anti-Parasitic Drug Discovery: Priority Compound for T. gondii PNP and Related Purine Salvage Pathway Targets

This compound has been evaluated for binding affinity against Toxoplasma gondii purine nucleoside phosphorylase (PNP) from both virulent (RH) and cystic (ME49) strains [3]. While quantitative affinity data remain unpublished, the documented screening against these targets positions it as a starting point for structure-activity relationship (SAR) studies targeting purine salvage pathways in apicomplexan parasites, where selective PNP inhibition is a validated therapeutic strategy.

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